molecular formula C10H11FO2 B7964651 3-(2-Fluoro-6-methylphenyl)propanoic acid

3-(2-Fluoro-6-methylphenyl)propanoic acid

Cat. No.: B7964651
M. Wt: 182.19 g/mol
InChI Key: SGVAJTBQKCYVTD-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methylphenyl)propanoic acid is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propanoic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of 2-fluoro-6-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with ethyl formate followed by hydrolysis to yield the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, optimized for high yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid, resulting in the formation of 3-(2-fluoro-6-carboxyphenyl)propanoic acid.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol, yielding 3-(2-fluoro-6-methylphenyl)propanol.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups, such as chlorine or bromine.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 3-(2-fluoro-6-carboxyphenyl)propanoic acid.

  • Reduction: 3-(2-fluoro-6-methylphenyl)propanol.

  • Substitution: 3-(2-chloro-6-methylphenyl)propanoic acid or 3-(2-bromo-6-methylphenyl)propanoic acid.

Scientific Research Applications

3-(2-Fluoro-6-methylphenyl)propanoic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-6-methylphenyl)propanoic acid exerts its effects involves the interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, the compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

  • 3-(2-Chloro-6-methylphenyl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.

  • 3-(2-Bromo-6-methylphenyl)propanoic acid: Similar structure with a bromine atom instead of fluorine.

  • 3-(2-Fluoro-6-ethylphenyl)propanoic acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 3-(2-Fluoro-6-methylphenyl)propanoic acid is unique due to the presence of both fluorine and methyl groups on the benzene ring, which significantly affects its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(2-fluoro-6-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVAJTBQKCYVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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